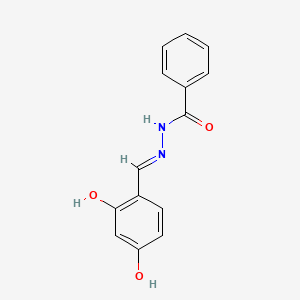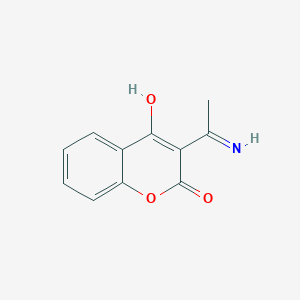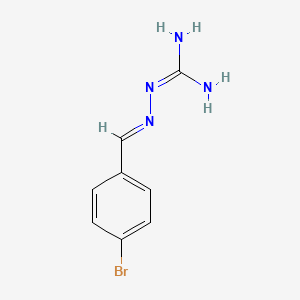![molecular formula C15H14Cl3N3O2 B11712186 N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de piridina sustituido con un grupo carboxamida y un grupo tricloroetil unido a una porción de metoxianilina. Su estructura distintiva lo convierte en un tema de interés en la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida normalmente implica varios pasos, comenzando con la preparación de los intermediarios clave. Una ruta común incluye la reacción de 4-metoxianilina con cloroformiato de 2,2,2-tricloroetil para formar el intermediario N-(2,2,2-tricloro-1-(4-metoxianilino)etil)carbamato. Este intermediario luego reacciona con ácido piridina-3-carboxílico en condiciones adecuadas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores o solventes para facilitar las reacciones. La escalabilidad del proceso también se considera para satisfacer las demandas de la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo tricloroetil puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-N-(2,2,2-tricloro-1-{[(2,6-dibromo-4-metoxianilino)carbothioyl]amino}etil)benzamida
- 3,4-Dimetoxi-N-(2,2,2-tricloro-1-{[(3-metoxianilino)carbothioyl]amino}etil)benzamida
Singularidad
N-[2,2,2-tricloro-1-(4-metoxianilino)etil]piridina-3-carboxamida destaca por su combinación única de un anillo de piridina y un grupo tricloroetil, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H14Cl3N3O2 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O2/c1-23-12-6-4-11(5-7-12)20-14(15(16,17)18)21-13(22)10-3-2-8-19-9-10/h2-9,14,20H,1H3,(H,21,22) |
Clave InChI |
RNAJHUVHXWGWQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)



![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)




![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)

